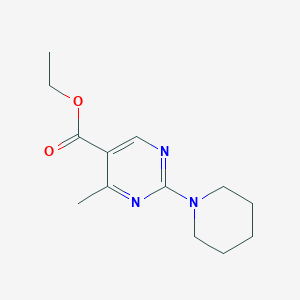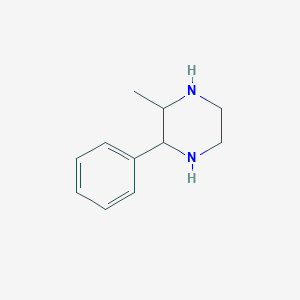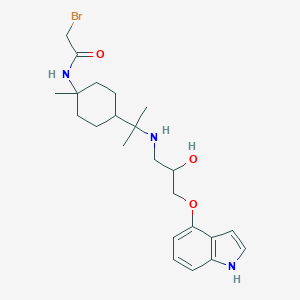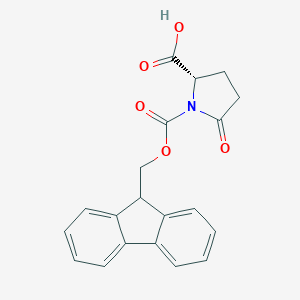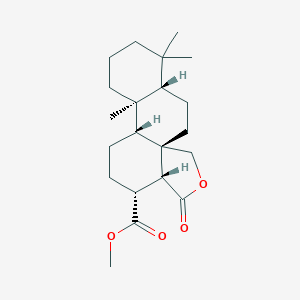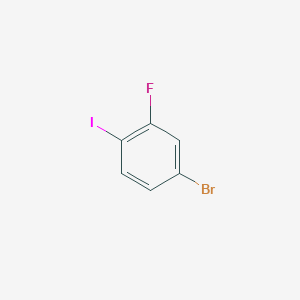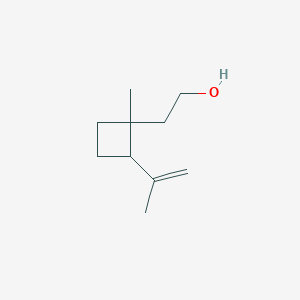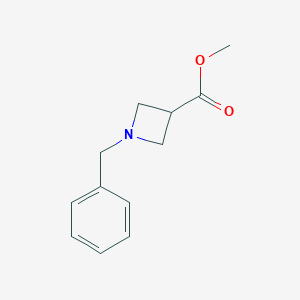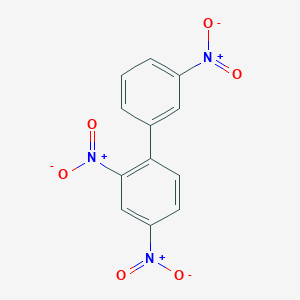
2,4,3'-Trinitrobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,3'-Trinitrobiphenyl (TNBP) is a nitroaromatic compound that has been widely used in scientific research due to its unique chemical properties. TNBP is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as acetone, benzene, and chloroform. This compound is a potent electron acceptor and has been used as an oxidizing agent in various chemical reactions.
作用機序
2,4,3'-Trinitrobiphenyl is a potent electron acceptor due to the presence of three nitro groups in its structure. 2,4,3'-Trinitrobiphenyl can accept electrons from various electron donors, including organic compounds and metal ions. 2,4,3'-Trinitrobiphenyl can also undergo one-electron reduction to form a nitro radical anion, which can react with other molecules to form various products. The mechanism of action of 2,4,3'-Trinitrobiphenyl is complex and depends on the reaction conditions and the nature of the electron donor.
生化学的および生理学的効果
2,4,3'-Trinitrobiphenyl has been shown to have both biochemical and physiological effects. 2,4,3'-Trinitrobiphenyl has been shown to induce oxidative stress in various cell types and to cause DNA damage. 2,4,3'-Trinitrobiphenyl has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. 2,4,3'-Trinitrobiphenyl has been shown to have neurotoxic effects and to cause behavioral changes in animals.
実験室実験の利点と制限
2,4,3'-Trinitrobiphenyl has several advantages for use in lab experiments. 2,4,3'-Trinitrobiphenyl is a stable compound that can be easily synthesized and purified. 2,4,3'-Trinitrobiphenyl is also a potent oxidizing agent that can be used in various chemical reactions. However, 2,4,3'-Trinitrobiphenyl has several limitations for use in lab experiments. 2,4,3'-Trinitrobiphenyl is a toxic compound that can cause health hazards if not handled properly. 2,4,3'-Trinitrobiphenyl is also a potent electron acceptor that can interfere with the electron transfer processes in biological systems.
将来の方向性
2,4,3'-Trinitrobiphenyl has several potential future directions for scientific research. 2,4,3'-Trinitrobiphenyl can be used as a model compound for studying the reactivity of nitroaromatic compounds in the environment. 2,4,3'-Trinitrobiphenyl can also be used as a probe for studying the electron transfer processes in metalloproteins and as a fluorescence quencher in the study of protein-ligand interactions. 2,4,3'-Trinitrobiphenyl can also be used as an oxidizing agent in the synthesis of various organic compounds. Further research is needed to explore the potential applications of 2,4,3'-Trinitrobiphenyl in various scientific fields.
Conclusion:
In conclusion, 2,4,3'-Trinitrobiphenyl is a unique nitroaromatic compound that has been widely used in scientific research. 2,4,3'-Trinitrobiphenyl has several advantages for use in lab experiments, including its stability and potent oxidizing properties. However, 2,4,3'-Trinitrobiphenyl also has several limitations, including its toxicity and potential interference with biological processes. 2,4,3'-Trinitrobiphenyl has several potential future directions for scientific research, including its use as a model compound for studying the reactivity of nitroaromatic compounds in the environment and as a probe for studying the electron transfer processes in metalloproteins.
合成法
2,4,3'-Trinitrobiphenyl can be synthesized by the nitration of biphenyl using nitric acid and sulfuric acid. The reaction takes place at room temperature and the yield of 2,4,3'-Trinitrobiphenyl is around 70%. The reaction can be represented as follows:
C12H10 + 3HNO3 → C12H7(NO2)3 + 3H2O
科学的研究の応用
2,4,3'-Trinitrobiphenyl has been used in various scientific research applications, including organic synthesis, material science, and environmental chemistry. 2,4,3'-Trinitrobiphenyl has been used as an oxidizing agent in the synthesis of various organic compounds, including nitroalkenes, nitroalkanes, and nitroarenes. 2,4,3'-Trinitrobiphenyl has also been used as a model compound for studying the reactivity of nitroaromatic compounds in the environment. 2,4,3'-Trinitrobiphenyl has been used as a probe for studying the electron transfer processes in metalloproteins and as a fluorescence quencher in the study of protein-ligand interactions.
特性
CAS番号 |
102873-32-5 |
|---|---|
製品名 |
2,4,3'-Trinitrobiphenyl |
分子式 |
C12H7N3O6 |
分子量 |
289.2 g/mol |
IUPAC名 |
2,4-dinitro-1-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)9-3-1-2-8(6-9)11-5-4-10(14(18)19)7-12(11)15(20)21/h1-7H |
InChIキー |
NQRBQOCXMQTXJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
その他のCAS番号 |
102873-32-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



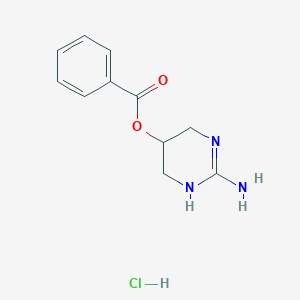
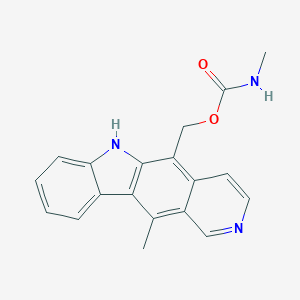
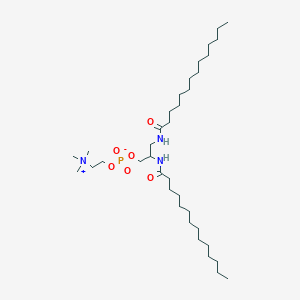
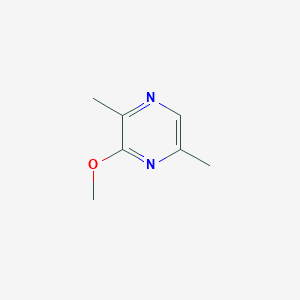
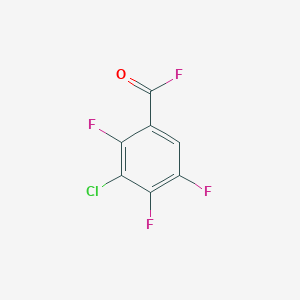
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
